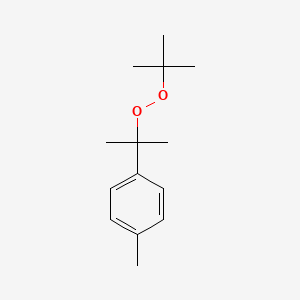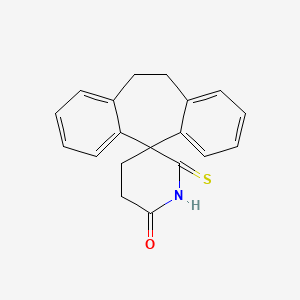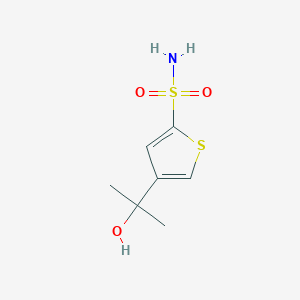
tert-Butyl 1-methyl-1-(4-tolyl)ethyl peroxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl 1-methyl-1-(4-tolyl)ethyl peroxide: is an organic peroxide compound with the molecular formula C14H22O2 . It is characterized by the presence of a peroxide functional group, which consists of an oxygen-oxygen single bond. This compound is known for its applications in various chemical reactions and industrial processes due to its ability to act as a radical initiator.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: tert-Butyl 1-methyl-1-(4-tolyl)ethyl peroxide can be synthesized through the reaction of tert-butyl hydroperoxide with 1-methyl-1-(4-tolyl)ethanol in the presence of an acid catalyst. The reaction typically occurs under mild conditions, with the temperature maintained around 0-5°C to prevent decomposition of the peroxide.
Industrial Production Methods: In an industrial setting, the production of this compound involves the continuous addition of tert-butyl hydroperoxide to a reactor containing 1-methyl-1-(4-tolyl)ethanol and an acid catalyst. The reaction mixture is then cooled and purified through distillation to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: tert-Butyl 1-methyl-1-(4-tolyl)ethyl peroxide can undergo oxidation reactions, where it acts as an oxidizing agent to convert substrates into their corresponding oxidized forms.
Reduction: Although less common, it can also participate in reduction reactions under specific conditions.
Substitution: This compound can undergo substitution reactions, particularly in the presence of nucleophiles, leading to the formation of new compounds.
Common Reagents and Conditions:
Oxidation: Common reagents include and . The reactions are typically carried out at room temperature.
Reduction: Reagents such as or can be used under controlled conditions.
Substitution: Nucleophiles like or can be used in the presence of a base catalyst.
Major Products Formed:
Oxidation: The major products are often or .
Reduction: The products can include or .
Substitution: The products vary depending on the nucleophile used, but can include or .
Applications De Recherche Scientifique
Chemistry: tert-Butyl 1-methyl-1-(4-tolyl)ethyl peroxide is widely used as a radical initiator in polymerization reactions. It helps in the formation of polymers by initiating the chain reaction process.
Biology: In biological research, this compound is used to study oxidative stress and its effects on cellular processes. It serves as a model compound to induce oxidative damage in cells.
Medicine: this compound is investigated for its potential use in drug delivery systems. Its ability to generate radicals can be harnessed to trigger the release of therapeutic agents.
Industry: In the industrial sector, this compound is used in the production of various polymers and resins. It is also employed in the synthesis of fine chemicals and pharmaceuticals.
Mécanisme D'action
tert-Butyl 1-methyl-1-(4-tolyl)ethyl peroxide exerts its effects primarily through the generation of free radicals. The peroxide bond (O-O) undergoes homolytic cleavage upon heating or exposure to light, resulting in the formation of two radicals. These radicals can then initiate various chemical reactions, including polymerization and oxidation.
Molecular Targets and Pathways: The radicals generated by this compound can interact with a wide range of molecular targets, including unsaturated hydrocarbons , aromatic compounds , and biomolecules . The pathways involved typically include radical chain reactions and oxidative stress pathways .
Comparaison Avec Des Composés Similaires
- tert-Butyl hydroperoxide
- 1-methyl-1-(4-tolyl)ethanol
- tert-Butyl 1-phenyl-1-(4-tolyl)ethyl peroxide
Uniqueness: tert-Butyl 1-methyl-1-(4-tolyl)ethyl peroxide is unique due to its specific structure, which combines the stability of the tert-butyl group with the reactivity of the peroxide functional group. This combination allows it to act as an effective radical initiator while maintaining a relatively high degree of stability compared to other peroxides.
Propriétés
Numéro CAS |
52031-76-2 |
|---|---|
Formule moléculaire |
C14H22O2 |
Poids moléculaire |
222.32 g/mol |
Nom IUPAC |
1-(2-tert-butylperoxypropan-2-yl)-4-methylbenzene |
InChI |
InChI=1S/C14H22O2/c1-11-7-9-12(10-8-11)14(5,6)16-15-13(2,3)4/h7-10H,1-6H3 |
Clé InChI |
URHPHLGQBBDTGJ-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)C(C)(C)OOC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1H-Indole-7-carbonitrile, 5-[(2S)-2-aminopropyl]-1-[3-(benzoyloxy)propyl]-2,3-dihydro-](/img/structure/B13977502.png)

![4-[Ethenyl(dimethyl)silyl]benzoic acid](/img/structure/B13977516.png)


![2-[(Benzyloxy)imino]propanoic acid](/img/structure/B13977532.png)
![tert-Butyl 2-chloro-4-methyl-6,7-dihydrothiazolo[4,5-c]pyridine-5(4H)-carboxylate](/img/structure/B13977538.png)

![1-(2,3-Dihydro-[1,4]dioxino[2,3-b]pyridin-6-yl)ethanone](/img/structure/B13977546.png)


![1h-Pyrrolo[2,3-b]pyridine, 5-(1-ethoxyethenyl)-1-(phenylsulfonyl)-](/img/structure/B13977574.png)
